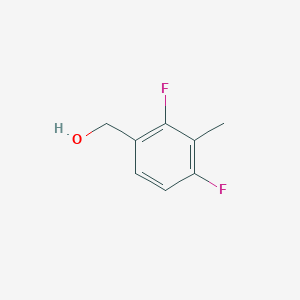

2,4-Difluoro-3-methylbenzyl alcohol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluoro-3-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2O/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKJRIGFJHFZLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)CO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical structure and properties of 2,4-Difluoro-3-methylbenzyl alcohol

A Comprehensive Technical Guide to 2,4-Difluoro-3-methylbenzyl alcohol

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 2,4-Difluoro-3-methylbenzyl alcohol (CAS No. 847502-91-4), a fluorinated aromatic alcohol of increasing interest in medicinal chemistry and materials science. As a key building block, its unique substitution pattern—featuring two electron-withdrawing fluorine atoms and an electron-donating methyl group—imparts specific electronic and steric properties that are valuable in the design of novel bioactive molecules and advanced materials. This document details the compound's chemical structure, physicochemical properties, and spectroscopic signature. It further outlines a representative synthetic methodology and discusses its established and potential applications, with a particular focus on its role in drug discovery. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting.

Introduction and Molecular Overview

2,4-Difluoro-3-methylbenzyl alcohol is a substituted aromatic primary alcohol. The strategic placement of its functional groups on the benzene ring is critical to its utility. The fluorine atoms at positions 2 and 4 significantly modulate the electronic environment of the aromatic ring and the reactivity of the benzylic alcohol. Fluorine substitution is a cornerstone of modern drug design, often introduced to enhance metabolic stability, improve binding affinity, and alter lipophilicity and bioavailability.[1] The additional methyl group at position 3 introduces steric bulk and electronic effects that can be exploited to fine-tune molecular interactions. This guide serves as a foundational resource for scientists leveraging this versatile intermediate in their synthetic campaigns.

Chemical Structure

The core of the molecule is a benzene ring substituted with a hydroxymethyl group (-CH₂OH), two fluorine atoms, and one methyl group.

Sources

Thermodynamic Properties of Fluorinated Benzyl Alcohol Derivatives

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Formulation Scientists

Executive Summary: The Fluorine Bioisostere in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine into benzyl alcohol scaffolds is a pivotal technique for modulating physicochemical properties without significantly altering steric bulk. This guide provides a deep technical analysis of the thermodynamic behaviors of fluorinated benzyl alcohol derivatives—specifically focusing on the ortho-, meta-, and para-isomers .

For drug development professionals, understanding these properties is not merely academic; it is predictive. The thermodynamic data (vapor pressure, enthalpy of vaporization, and partition coefficients) directly correlates with:

-

Bioavailability: Modulated by lipophilicity (

). -

Process Safety: Defined by volatility and thermal stability.

-

Receptor Binding: Influenced by intramolecular hydrogen bonding (the "Ortho Effect").

Structural Dynamics & The "Ortho Effect"

The thermodynamic divergence among fluorinated isomers (2-fluoro-, 3-fluoro-, and 4-fluorobenzyl alcohol) is primarily driven by the competition between intermolecular and intramolecular hydrogen bonding.

The Mechanism of Interaction

-

Para- (4-F) & Meta- (3-F) Isomers: The fluorine atom is spatially distant from the hydroxyl group. The dominant force is intermolecular hydrogen bonding between alcohol molecules, leading to higher boiling points and enthalpies of vaporization.

-

Ortho- (2-F) Isomer: The proximity of the fluorine atom to the hydroxyl group facilitates an intramolecular

hydrogen bond. This internal "locking" reduces the hydroxyl group's ability to network with other molecules, resulting in increased volatility (lower boiling point) and higher lipophilicity compared to its isomers.

Visualization: Structure-Property Logic

The following diagram illustrates the causal link between atomic substitution and macroscopic thermodynamic behavior.

Caption: Causal pathway linking fluorine position to thermodynamic outputs. Note the divergence at the Micro-Interaction stage.

Phase Transition Energetics (Vaporization & Fusion)

Accurate measurement of vapor pressure (

Comparative Thermodynamic Data

The table below synthesizes data for the isomers. Note the distinct depression in boiling point for the ortho isomer, validating the intramolecular shielding hypothesis.

| Compound | Structure | Boiling Point ( | Density ( | LogP (Exp) | Thermodynamic Character |

| Benzyl Alcohol | 205 °C | 1.044 | 1.05 | Baseline H-bonding network. | |

| 2-Fluorobenzyl Alcohol | 199-200 °C | 1.173 | ~1.35 | Lowest | |

| 3-Fluorobenzyl Alcohol | 203 °C | 1.164 | 1.28 | Intermediate behavior. | |

| 4-Fluorobenzyl Alcohol | 209 °C | 1.156 | 1.32 | Highest |

Data Sources: Sigma-Aldrich [1], NIST Chemistry WebBook [2], PubChem [3].

Enthalpy of Vaporization ( )

The enthalpy of vaporization follows the trend: 4-F > 3-F > 2-F .

-

4-F (~55 kJ/mol): Requires the most energy to transition to the gas phase due to the need to break extensive intermolecular networks.

-

2-F: The pre-existing internal bond means less energy is required to "free" the molecule from the liquid bulk, lowering

.

Experimental Protocol: The Transpiration Method

For researchers needing to measure precise vapor pressures (0.1 Pa to 1000 Pa) of new fluorinated derivatives, the Transpiration Method is the gold standard. It avoids the thermal decomposition risks associated with high-temperature boiling point determination.

Principle

A carrier gas (Nitrogen or Helium) is passed over the sample at a constant flow rate and temperature. Assuming the gas becomes saturated with the sample vapor, the vapor pressure is calculated using the ideal gas law and the mass of the sample transported.

Workflow Diagram

The following DOT diagram outlines the critical path for a valid transpiration experiment.

Caption: Schematic of the Transpiration Method. Accurate T-control in the saturator is the critical variable.

Self-Validating Protocol Steps

To ensure Trustworthiness (E-E-A-T), the experiment must prove equilibrium conditions.

-

Preparation: Coat glass beads with the fluorinated benzyl alcohol derivative to maximize surface area. Pack into a U-tube (Saturator).

-

Equilibration: Immerse the saturator in a water/oil bath controlled to

. -

Flow Rate Variation (The Validity Check):

-

Run the carrier gas at three different flow rates (e.g., 20, 40, and 60 mL/min).

-

Calculate the apparent vapor pressure for each.

-

Validation Criteria: If the calculated vapor pressure is independent of the flow rate (within experimental error), thermodynamic equilibrium is confirmed. If pressure drops at high flow, saturation was not achieved.

-

-

Quantification: Collect the condensed sample and analyze via GC-FID or HPLC.

-

Calculation:

Solvation Thermodynamics: Lipophilicity (LogP)

For drug development, the partition coefficient (LogP) is the decisive thermodynamic parameter. Fluorination typically increases lipophilicity (

-

2-Fluorobenzyl alcohol exhibits a slightly higher LogP (~1.35) compared to the unsubstituted parent (1.05).

-

Mechanism: The high electronegativity of fluorine reduces the polarizability of the ring, but the ortho effect specifically masks the polar hydroxyl group, making the molecule appear more "greasy" to lipid membranes.

Protocol for LogP Determination (Shake-Flask Method):

-

Phase System: n-Octanol (water-saturated) and Water (octanol-saturated).

-

Equilibrium: Dissolve the fluorinated alcohol in the octanol phase. Add water. Shake for 24 hours at 25°C.

-

Separation: Centrifuge to separate phases.

-

Analysis: Measure concentration in both phases using UV-Vis or HPLC.

References

-

Sigma-Aldrich. 2-Fluorobenzyl alcohol Product Specification & Safety Data Sheet. Retrieved from

-

NIST. Benzyl alcohol - Thermochemical Data. NIST Chemistry WebBook, SRD 69.[1] Retrieved from

-

PubChem. 3-Fluorobenzyl alcohol Compound Summary. National Library of Medicine. Retrieved from [2]

-

Verevkin, S. P., et al. Thermodynamic properties of benzyl halides. Physical Chemistry Chemical Physics, 2003.[3] (Contextual reference for transpiration methodology standards in benzyl derivatives).

-

Cheméo. 4-Fluorobenzyl alcohol Chemical Properties. Retrieved from

Sources

- 1. Benzyl alcohol [webbook.nist.gov]

- 2. 3-Fluorobenzylic alcohol | C7H7FO | CID 68008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermodynamic properties of benzyl halides: enthalpies of formation, strain enthalpies, and carbon–halogen bond dissociation enthalpies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 2,4-Difluoro-3-methylbenzyl alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2,4-Difluoro-3-methylbenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. A thorough understanding of its solubility characteristics in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive analysis of the solubility of 2,4-Difluoro-3-methylbenzyl alcohol, combining theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the molecule, predict its solubility behavior in various organic solvents based on the "like dissolves like" principle, and provide a detailed protocol for the experimental determination of its solubility.

Physicochemical Profile of 2,4-Difluoro-3-methylbenzyl alcohol

The core structure is benzyl alcohol, which is a polar molecule due to the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the lone pairs on the oxygen atom)[1][2]. The aromatic ring itself contributes to the molecule's lipophilicity.

The substituents on the benzene ring significantly modulate these properties:

-

Fluorine Atoms: The two fluorine atoms at positions 2 and 4 are highly electronegative, leading to a significant inductive electron-withdrawing effect. This can increase the acidity of the hydroxyl proton, making it a stronger hydrogen bond donor[3][4]. The C-F bonds also contribute to the molecule's polarity.

-

Methyl Group: The methyl group at position 3 is a weak electron-donating group and increases the lipophilicity of the molecule.

To quantify the lipophilicity, we can estimate the octanol-water partition coefficient (logP). The logP of a molecule is the logarithm of the ratio of its concentration in octanol to its concentration in water at equilibrium. A higher logP indicates greater lipophilicity. We can approximate the logP of 2,4-Difluoro-3-methylbenzyl alcohol using the Hansch-Leo fragmental method, which sums the contributions of the individual fragments of the molecule[5][6][7].

-

Base logP (Benzyl Alcohol): ~1.1

-

Aromatic Fluorine Fragment Constant (f): ~+0.14 (per fluorine)[8]

-

Aromatic Methyl Fragment Constant (f): ~+0.52[8]

Estimated logP for 2,4-Difluoro-3-methylbenzyl alcohol: logP ≈ logP(benzyl alcohol) + 2 * f(F) + f(CH₃) logP ≈ 1.1 + 2 * (0.14) + 0.52 logP ≈ 1.9

This estimated logP suggests that 2,4-Difluoro-3-methylbenzyl alcohol is a moderately lipophilic compound.

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[9]. This means that a solute will dissolve best in a solvent that has similar polarity and hydrogen bonding characteristics. We can use established solvent polarity scales to guide our predictions.

Solvent Polarity Scales

Several empirical scales are used to quantify solvent polarity:

-

Reichardt's Dye (ET(30)): This scale is based on the solvatochromic shift of a specific dye in different solvents. A higher ET(30) value indicates higher solvent polarity[10][11][12].

-

Kamlet-Taft Parameters: This multiparameter scale dissects solvent polarity into three components[4][13][14][15]:

-

α (alpha): The solvent's hydrogen bond donating (HBD) ability.

-

β (beta): The solvent's hydrogen bond accepting (HBA) ability.

-

π* (pi-star): The solvent's dipolarity/polarizability.

-

Predicting Solubility of 2,4-Difluoro-3-methylbenzyl alcohol

Based on its structure, 2,4-Difluoro-3-methylbenzyl alcohol possesses:

-

Moderate Polarity: Due to the presence of the hydroxyl group and the two fluorine atoms.

-

Hydrogen Bond Donor Capability: The hydroxyl proton is a good hydrogen bond donor.

-

Hydrogen Bond Acceptor Capability: The oxygen of the hydroxyl group and, to a lesser extent, the fluorine atoms can act as hydrogen bond acceptors.

Therefore, we can predict its solubility in various organic solvents:

-

High Solubility: Expected in polar protic solvents that are good hydrogen bond donors and acceptors, such as lower alcohols (methanol, ethanol, isopropanol). Also, in polar aprotic solvents with strong hydrogen bond accepting capabilities, like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).

-

Moderate Solubility: Expected in solvents of intermediate polarity, such as esters (ethyl acetate) and ketones (acetone), which are hydrogen bond acceptors but not donors.

-

Low Solubility: Expected in nonpolar aprotic solvents, such as alkanes (hexane, heptane) and aromatic hydrocarbons (toluene), which have low polarity and limited hydrogen bonding ability.

Data Presentation: Properties of Common Organic Solvents

To facilitate the selection of appropriate solvents, the following table summarizes the key polarity parameters for a range of common organic solvents.

| Solvent | Dielectric Constant (ε)[5][16] | Reichardt's ET(30) (kcal/mol)[10] | Kamlet-Taft α[13] | Kamlet-Taft β[13] | Kamlet-Taft π*[13] |

| Nonpolar Aprotic | |||||

| n-Hexane | 1.88 | 31.0 | 0.00 | 0.00 | -0.08 |

| Toluene | 2.38 | 33.9 | 0.00 | 0.11 | 0.54 |

| Diethyl Ether | 4.34 | 34.5 | 0.00 | 0.47 | 0.27 |

| Polar Aprotic | |||||

| Tetrahydrofuran (THF) | 7.58 | 37.4 | 0.00 | 0.55 | 0.58 |

| Ethyl Acetate | 6.02 | 38.1 | 0.00 | 0.45 | 0.55 |

| Acetone | 20.7 | 42.2 | 0.08 | 0.48 | 0.71 |

| Acetonitrile | 37.5 | 45.6 | 0.19 | 0.40 | 0.75 |

| N,N-Dimethylformamide (DMF) | 36.7 | 43.8 | 0.00 | 0.69 | 0.88 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 45.1 | 0.00 | 0.76 | 1.00 |

| Polar Protic | |||||

| 1-Butanol | 17.5 | 50.2 | 0.79 | 0.84 | 0.47 |

| 2-Propanol (IPA) | 19.9 | 48.4 | 0.76 | 0.84 | 0.48 |

| Ethanol | 24.6 | 51.9 | 0.83 | 0.75 | 0.54 |

| Methanol | 32.7 | 55.4 | 0.93 | 0.66 | 0.60 |

| Water | 80.1 | 63.1 | 1.17 | 0.47 | 1.09 |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step methodology for determining the solubility of 2,4-Difluoro-3-methylbenzyl alcohol in a given organic solvent. This protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment

-

2,4-Difluoro-3-methylbenzyl alcohol (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Calibrated positive displacement pipettes or burettes

-

Vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,4-Difluoro-3-methylbenzyl alcohol.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2,4-Difluoro-3-methylbenzyl alcohol to a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform a time-to-equilibrium study to confirm that the concentration in the supernatant does not change with further agitation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Accurately dilute the aliquot with a suitable solvent (typically the mobile phase used for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2,4-Difluoro-3-methylbenzyl alcohol of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions by a validated HPLC method.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of 2,4-Difluoro-3-methylbenzyl alcohol in the diluted sample from the calibration curve.

-

Calculate the solubility in the original solvent by taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Illustrative Solubility Data

While specific experimental data for 2,4-Difluoro-3-methylbenzyl alcohol is not available, the following table provides an illustrative representation of expected solubility based on the theoretical principles discussed.

| Solvent | Predicted Solubility | Rationale |

| Methanol | High | Polar protic solvent with strong HBD and HBA properties, similar to the solute. |

| Acetone | Moderate to High | Polar aprotic solvent with good HBA capability to interact with the hydroxyl group. |

| Ethyl Acetate | Moderate | Intermediate polarity and HBA properties. |

| Toluene | Low | Nonpolar aprotic solvent with weak interactions with the polar solute. |

| n-Hexane | Very Low | Highly nonpolar solvent, significant mismatch in polarity with the solute. |

Conclusion and Practical Implications

This technical guide has provided a comprehensive overview of the solubility of 2,4-Difluoro-3-methylbenzyl alcohol in organic solvents. By estimating its physicochemical properties and applying the "like dissolves like" principle in conjunction with established solvent polarity scales, we have developed a predictive framework for its solubility behavior. Furthermore, a detailed and robust experimental protocol has been outlined for the accurate determination of its solubility.

For researchers and professionals in drug development, this information is crucial for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure the complete dissolution of reactants and facilitate optimal reaction kinetics.

-

Purification: Designing effective crystallization and chromatography procedures for the isolation and purification of the compound.

-

Formulation: Choosing suitable solvent systems for the development of liquid formulations and for the preparation of solid dispersions to enhance bioavailability.

A thorough understanding and experimental validation of the solubility of 2,4-Difluoro-3-methylbenzyl alcohol will undoubtedly contribute to more efficient and robust processes in the synthesis and development of novel pharmaceutical agents.

References

- Kamlet, M. J., Abboud, J. L. M., Abraham, M. H., & Taft, R. W. (1983). Linear solvation energy relationships. 23. A comprehensive collection of the solvatochromic parameters, .pi.*, .alpha., and .beta., and some methods for simplifying the generalized solvatochromic equation. The Journal of Organic Chemistry, 48(17), 2877–2887.

- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry (3rd ed.). Wiley-VCH.

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley.

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved February 15, 2026, from [Link]

-

University of Marburg. (n.d.). Solvent Polarity Parameters – ET(30) values. Retrieved February 15, 2026, from [Link]

-

Stenutz, R. (n.d.). Kamlet-Taft solvent parameters. Retrieved February 15, 2026, from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved February 15, 2026, from [Link]

- Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975). Calculation of hydrophobic constant (log P) from pi and f constants. Journal of Medicinal Chemistry, 18(9), 865–868.

- Spange, S., et al. (2014). Reichardt's E T (30) scale: determination of new E T (30) values for 84 organic solvents. Journal of Physical Organic Chemistry, 27(6), 512-518.

- Dhaenens, M., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(30), 10736-10745.

- IUPAC. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry, 66(5), 1077-1184.

-

Longdom Publishing. (n.d.). The Influence of Ortho-Fluorination on the Hydrogen-Bond of Benzyl Alcohols. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved February 15, 2026, from [Link]

-

Chemguide. (n.d.). Intermolecular bonding - hydrogen bonds. Retrieved February 15, 2026, from [Link]

- Mannhold, R., & van de Waterbeemd, H. (2001). Substructure and whole molecule approaches for calculating log P. Journal of Computer-Aided Molecular Design, 15(4), 337–354.

-

Evans, M. (2019, July 8). 02.02 Hydrogen Bonding in Alcohols [Video]. YouTube. [Link]

- Hansch, C., Leo, A., Unger, S. H., Kim, K. H., Nikaitani, D., & Lien, E. J. (1973). "Aromatic" substituent constants for structure-activity correlations. Journal of Medicinal Chemistry, 16(11), 1207–1216.

- Miller, S. J. (n.d.). Solvent Polarity Table.

-

University of Rochester. (n.d.). Solvents and Polarity. Retrieved February 15, 2026, from [Link]

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. old.goldbook.iupac.org [old.goldbook.iupac.org]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. Determination of the hydrogen-bond basicity descriptor by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. "Aromatic" substituent constants for structure-activity correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zipse.cup.uni-muenchen.de [zipse.cup.uni-muenchen.de]

- 11. Dimroth and Reichardt ET [stenutz.eu]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Kamlet-Taft solvent parameters [stenutz.eu]

- 15. Kamlet-Taft solvent parameters [stenutz.eu]

- 16. depts.washington.edu [depts.washington.edu]

safety data sheet (SDS) for 2,4-Difluoro-3-methylbenzyl alcohol handling

Topic: (CAS 847502-91-4) Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide / Whitepaper

CAS Registry Number: 847502-91-4 Chemical Formula: C₈H₈F₂O Molecular Weight: 158.15 g/mol

Executive Summary: The Fluorinated Scaffold

In the context of fragment-based drug discovery (FBDD), 2,4-Difluoro-3-methylbenzyl alcohol represents a high-value building block. The strategic placement of fluorine atoms at the 2- and 4-positions, combined with the steric bulk of the 3-methyl group, offers unique electronic modulation of the aromatic ring. This substitution pattern is frequently utilized to:

-

Block Metabolic Hotspots: Prevent oxidation at the benzylic or ring positions during Phase I metabolism.

-

Modulate Lipophilicity: Fine-tune LogP values to improve membrane permeability without significantly increasing molecular weight.

-

Enhance Binding Affinity: The fluorine atoms can engage in specific non-covalent interactions (e.g., multipolar interactions) with protein targets.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a rigorous, operational framework for handling this compound in a research environment, ensuring both personnel safety and data integrity.

Risk Assessment & Hazard Identification

While often categorized generically, the specific hazard profile of fluorinated benzyl alcohols requires a nuanced understanding of their toxicology and reactivity.

GHS Classification & Causality

| Hazard Class | Category | H-Code | Statement | Mechanistic Insight |

| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed | Fluorinated aromatics can exhibit higher bioavailability and distinct metabolic toxicity compared to non-fluorinated analogs.[1][2] |

| Skin Irritation | 2 | H315 | Causes skin irritation | Lipophilic nature allows dermal penetration; benzylic alcohols can act as weak sensitizers or direct irritants to the stratum corneum. |

| Eye Irritation | 2A | H319 | Causes serious eye irritation | Direct interaction with mucosal membranes; fluorine substitution often increases acidity/reactivity of the ring system. |

| STOT - SE | 3 | H335 | May cause respiratory irritation | Inhalation of dust (if solid) or aerosols triggers mucosal inflammation in the upper respiratory tract. |

The "Hidden" Risk: Benzylic Oxidation

Critical Quality Attribute: Primary benzylic alcohols are susceptible to auto-oxidation to the corresponding benzaldehyde (2,4-difluoro-3-methylbenzaldehyde) upon prolonged exposure to atmospheric oxygen.

-

Impact: The aldehyde impurity is often an electrophilic sensitizer and can interfere with downstream nucleophilic biological assays.

-

Mitigation: Storage under inert atmosphere (Nitrogen/Argon) is not optional—it is a requirement for assay reproducibility.

Physicochemical Profile & Storage Architecture[3]

Data regarding the physical state of this specific isomer is often sparse in public databases. Based on structural analogs (e.g., 2,3-difluoro-4-methylbenzyl alcohol), this compound often exists at the boundary of solid and liquid phases near room temperature.

Quantitative Data Table

| Property | Value / Condition | Operational Implication |

| Physical State | Low-Melting Solid or Viscous Liquid | May require gentle warming (30–40°C) to transfer quantitatively. |

| Melting Point | Predicted range: 30–45°C | Store refrigerated (2–8°C) to maintain solid state for easier weighing. |

| Boiling Point | Predicted: ~220–230°C | High boiling point; not volatile, but aerosols are hazardous. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Prepare stock solutions in DMSO for biological assays; store stocks at -20°C. |

| pKa | ~14–15 (Alcoholic -OH) | Weakly acidic; compatible with standard base-catalyzed alkylation conditions. |

Operational Handling Protocol

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If handling >500 mg or generating dust/aerosol, use a NIOSH N95 (US) or P2 (EU) respirator. Work within a certified chemical fume hood.

-

Dermal: Nitrile gloves (minimum thickness 0.11 mm).

-

Breakthrough Time: >480 minutes (estimated based on benzyl alcohol data).

-

Double Gloving: Recommended during synthesis scale-up (>10 g).

-

-

Ocular: Chemical safety goggles. Face shield required if working with pressurized systems or vigorous reactions.

Handling Decision Tree (Workflow)

The following DOT diagram illustrates the decision logic for transferring this compound based on its physical state, ensuring precision and safety.

Figure 1: Operational workflow for handling 2,4-Difluoro-3-methylbenzyl alcohol, accounting for its potential low-melting behavior.

Synthesis & Reaction Context

For researchers utilizing this compound as an intermediate, the most common transformation involves the conversion of the alcohol to a leaving group (halide or mesylate) for nucleophilic substitution, or oxidation to the aldehyde/acid.

Standard Protocol Validation (Self-Check):

-

Reaction Monitoring: When reacting this alcohol (e.g., Appel reaction or Mesylation), monitor the disappearance of the benzylic -CH₂- peak in ¹H NMR (typically ~4.6–4.8 ppm).

-

Impurity Check: If the starting material shows a peak ~10.0 ppm (Aldehyde), purification (column chromatography) is required before reaction to prevent side-product formation.

Emergency Response Architecture

In the event of exposure, immediate action is required to mitigate H315/H319/H302 effects.[3]

Figure 2: Emergency response triage for acute exposure scenarios.

Spill Cleanup Protocol

-

Evacuate & Ventilate: Clear the immediate area. Ensure fume hood is active.

-

PPE Up: Wear nitrile gloves, goggles, and lab coat.

-

Contain: If liquid, absorb with vermiculite or sand. If solid, dampen slightly to prevent dust, then sweep.

-

Clean: Wipe surface with 70% Ethanol followed by soap and water.

-

Disposal: Place waste in a sealed container labeled "Hazardous Waste: Fluorinated Organic Solid/Liquid."

Disposal & Environmental Stewardship

Fluorinated compounds are persistent. Do not discharge into drains. [3]

-

Waste Stream: Halogenated Organic Waste.

-

Destruction: High-temperature incineration equipped with scrubbers (to capture HF gas generated during combustion).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11476 (3-Methylbenzyl alcohol - Analog Reference). PubChem. Available at: [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: Benzyl alcohol derivatives hazard classification. ECHA Europa. Available at: [Link]

Sources

A Technical Guide to the Metabolic Stability of 2,4-Difluoro-3-methylbenzyl Alcohol in Drug Design

Abstract

The strategic incorporation of fluorinated motifs is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of 2,4-Difluoro-3-methylbenzyl alcohol, a building block of interest, focusing on the critical parameter of metabolic stability. We will dissect the molecule's structural features, predict its metabolic fate, provide detailed protocols for its experimental evaluation, and discuss how the resulting data informs rational drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and optimize the metabolic profile of candidates incorporating this or similar scaffolds.

Introduction: The Strategic Imperative of Metabolic Stability

In drug discovery, a candidate's success is not solely dictated by its potency and selectivity. Its absorption, distribution, metabolism, and excretion (ADME) profile is equally critical, with metabolic stability being a primary determinant of pharmacokinetic properties such as half-life and oral bioavailability.[3][4] Compounds that are metabolized too rapidly are quickly cleared from the body, often failing to maintain therapeutic concentrations, while those that are excessively stable may accumulate and cause toxicity.[5]

The 2,4-Difluoro-3-methylbenzyl alcohol scaffold presents a compelling case study. It contains several key features that profoundly influence its interaction with metabolic enzymes:

-

Fluorine Substituents: The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.[1] Strategically placing fluorine atoms can block sites susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, a common strategy to enhance metabolic stability.[6][7]

-

Benzylic Alcohol: The primary alcohol at the benzylic position is a potential "metabolic soft spot." It is a prime substrate for both Phase I oxidation and Phase II conjugation reactions.[8][9]

-

Methyl Group: The ortho-methyl group can sterically hinder access to the benzylic alcohol and may itself be a site for hydroxylation.

Understanding the interplay of these features is essential for predicting and optimizing the in vivo behavior of drug candidates derived from this scaffold.

Structural Analysis and Anticipated Metabolic Pathways

The metabolic fate of a xenobiotic is largely governed by its chemical structure.[10] For 2,4-Difluoro-3-methylbenzyl alcohol, we can anticipate two major metabolic routes: Phase I oxidation and Phase II conjugation.

Phase I Metabolism (Functionalization): This phase typically introduces or exposes functional groups. The primary metabolic enzymes responsible are the Cytochrome P450 (CYP) superfamily, which are abundant in liver microsomes.[11][12]

-

Oxidation of the Benzylic Alcohol: The most probable metabolic pathway is the two-step oxidation of the primary alcohol. Alcohol dehydrogenases (ADHs) and CYPs can oxidize the alcohol to 2,4-difluoro-3-methylbenzaldehyde.[8][13] This aldehyde is then rapidly oxidized by aldehyde dehydrogenases (ALDHs) to the corresponding 2,4-difluoro-3-methylbenzoic acid.

-

Hydroxylation of the Methyl Group: The benzylic methyl group is another potential site for CYP-mediated oxidation, leading to the formation of a hydroxymethyl derivative.

-

Aromatic Hydroxylation: Direct oxidation of the aromatic ring is sterically hindered by the substituents and electronically deactivated by the two electron-withdrawing fluorine atoms, making this a less likely pathway.

Phase II Metabolism (Conjugation): This phase involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to facilitate excretion.[14]

-

Glucuronidation: The benzylic alcohol is an excellent substrate for UDP-glucuronosyltransferases (UGTs), which catalyze the attachment of glucuronic acid to form a more water-soluble O-glucuronide.[9][15] This is a major clearance pathway for many phenolic and alcoholic drugs.[16] The carboxylic acid metabolite formed in Phase I can also undergo glucuronidation to form an acyl-glucuronide.

-

Sulfation: The benzylic alcohol could also be a substrate for sulfotransferases (SULTs), leading to the formation of a sulfate conjugate. While generally a detoxification pathway, sulfation of some benzylic alcohols can lead to bioactivation, forming reactive sulfuric acid esters.[17]

Experimental Assessment: Protocols and Methodologies

To move from prediction to empirical data, a systematic experimental evaluation is required. The following sections provide detailed protocols for assessing metabolic stability and identifying metabolites.

In Vitro Metabolic Stability Assessment using Liver Microsomes

The liver microsomal stability assay is a widely used high-throughput screen to determine a compound's susceptibility to Phase I metabolism.[12][18] It measures the rate of disappearance of the parent compound over time, from which intrinsic clearance (Clint) can be calculated.[19]

-

Test System: Liver microsomes are subcellular fractions isolated from the liver that are enriched in CYP enzymes and some UGTs.[18] They are a cost-effective and reproducible model for assessing Phase I metabolic clearance.[20]

-

Cofactor: NADPH is an essential cofactor for CYP-mediated reactions.[12] Including a control incubation without NADPH is critical to distinguish between enzymatic degradation and chemical instability.

-

Controls: Positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like Dextromethorphan and a slowly metabolized one like Verapamil) are included to validate the metabolic competency of the microsomal batch.[21]

-

Compound Preparation:

-

Prepare a 10 mM stock solution of 2,4-Difluoro-3-methylbenzyl alcohol in DMSO.

-

Create a 100 µM intermediate working solution by diluting the stock solution in a 0.05 M phosphate buffer (pH 7.4).[21]

-

-

Reaction Mixture Preparation:

-

On ice, prepare the main reaction mixture in phosphate buffer (pH 7.4). For each 1 mL of final reaction volume, combine buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM).[18][20]

-

Prepare a separate mixture for the "-NADPH" control, identical to the above but without the subsequent addition of NADPH.

-

-

Incubation:

-

Pre-incubate the reaction mixtures at 37°C for 5 minutes in a shaking water bath to equilibrate the temperature.[21]

-

Initiate the reaction by adding a pre-warmed NADPH solution (to a final concentration of 1 mM).[18] For the "-NADPH" control, add an equivalent volume of buffer.

-

Immediately remove an aliquot (e.g., 50 µL) for the t=0 time point and quench as described below.

-

Continue incubation at 37°C, removing aliquots at subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes).[19][21]

-

-

Reaction Quenching:

-

Terminate the reaction at each time point by adding the aliquot to a tube containing a cold quenching solution (e.g., 2-3 volumes of acetonitrile) with an internal standard (e.g., terfenadine or tolbutamide).[21]

-

Vortex vigorously to precipitate the microsomal proteins.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples at high speed (e.g., >10,000 g) for 10 minutes at 4°C to pellet the precipitated protein.[21]

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound. The amount is determined based on the peak area ratio of the analyte to the internal standard.[20]

-

The percentage of the compound remaining at each time point is plotted against time. The natural logarithm of the percent remaining is then plotted against time, and the slope of the initial linear phase gives the rate constant of elimination (k).

-

Half-Life (t½): t½ = 0.693 / k

-

Intrinsic Clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)

| Parameter | Recommended Value | Rationale |

| Test Compound Conc. | 1 µM | Typically below the Km for most CYPs, ensuring first-order kinetics.[20] |

| Microsomal Protein Conc. | 0.5 mg/mL | A standard concentration balancing enzyme activity and matrix effects.[12][18] |

| NADPH Conc. | 1 mM | Saturating concentration to ensure the cofactor is not rate-limiting.[18] |

| Incubation Temperature | 37°C | Mimics physiological temperature.[21] |

| Time Points | 0, 5, 15, 30, 45 min | Provides sufficient data points to accurately determine the initial rate of depletion.[18] |

| Controls | -NADPH, Positive Controls | Distinguishes enzymatic vs. chemical degradation; validates assay performance.[21] |

| Table 1: Summary of a Standard In Vitro Microsomal Stability Assay Protocol. |

graph TD { A[Start: Prepare Reagents] --> B{Prepare Reaction Mix}; B --> C[Pre-incubate at 37°C]; C --> D{Initiate Reaction with NADPH}; D --> E[Sample at Time Points\n(0, 5, 15, 30, 45 min)]; E --> F[Quench with Acetonitrile + IS]; F --> G[Centrifuge to Remove Protein]; G --> H[Analyze Supernatant by LC-MS/MS]; H --> I[Calculate % Remaining]; I --> J[Determine t½ and Clint]; J --> K[End: Stability Profile];subgraph "Setup" A; B; end subgraph "Execution" C; D; E; F; end subgraph "Analysis" G; H; I; J; K; end style A fill:#F1F3F4,stroke:#5F6368 style K fill:#F1F3F4,stroke:#5F6368

}

Metabolite Identification (MetID) Studies

While the stability assay quantifies the rate of metabolism, metabolite identification (MetID) studies elucidate the pathways of metabolism. This is crucial for identifying metabolic liabilities that can be addressed through chemical modification.[22] Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the primary tool for this work.[23][24]

The goal is to generate, separate, and identify potential metabolites from an in vitro incubation. Hepatocytes are often preferred over microsomes for MetID as they contain both Phase I and Phase II enzymes in a more physiologically relevant cellular environment.[19] The analysis relies on detecting ions with specific mass shifts relative to the parent compound, corresponding to known biotransformations.[23]

-

Incubation:

-

Perform an incubation similar to the stability assay, but typically with a higher compound concentration (e.g., 10 µM) and for a longer duration (e.g., 60-120 minutes) to ensure sufficient formation of metabolites.

-

Use either liver microsomes (supplemented with NADPH for Phase I and UDPGA for glucuronidation) or cryopreserved hepatocytes.[12]

-

Include a t=0 control and a control incubation without the test compound to identify background matrix peaks.

-

-

Sample Preparation:

-

Quench the reaction with cold acetonitrile or methanol.

-

Centrifuge to remove precipitated proteins.

-

Concentrate the supernatant under a stream of nitrogen and reconstitute in a smaller volume of mobile phase to increase the concentration of low-abundance metabolites.

-

-

LC-HRMS Analysis:

-

Inject the prepared sample onto an LC-MS/MS system, typically using a high-resolution mass spectrometer like an Orbitrap or TOF.[24]

-

The LC method (e.g., reverse-phase HPLC) separates the parent compound from its metabolites based on polarity.[25]

-

The mass spectrometer acquires full-scan MS data to detect all ions and data-dependent MS/MS data, where ions of interest are fragmented to provide structural information.[26]

-

-

Data Mining and Analysis:

-

Process the raw data using specialized MetID software.[24]

-

Search for predicted metabolites by extracting ion chromatograms for their expected exact masses. For example, for 2,4-Difluoro-3-methylbenzyl alcohol (MW ≈ 158.15 Da), one would search for:

-

Oxidation to aldehyde (-2 H): 156.04 Da

-

Oxidation to acid (+O, -2H): 172.03 Da

-

Glucuronidation (+C₆H₈O₆): 334.08 Da

-

-

Compare the MS/MS fragmentation pattern of a suspected metabolite with that of the parent compound. Shared fragments can confirm the core structure, while unique fragments can help pinpoint the site of modification.[23]

-

| Biotransformation | Mass Change (Da) | Example |

| Oxidation (Hydroxylation) | +15.9949 | R-H → R-OH |

| Dehydrogenation | -2.0156 | R-CH₂OH → R-CHO |

| Oxidation to Carboxylic Acid | +13.9793 (from alcohol) | R-CH₂OH → R-COOH |

| Glucuronide Conjugation | +176.0321 | R-OH → R-O-Gluc |

| Sulfate Conjugation | +79.9568 | R-OH → R-O-SO₃H |

| Table 2: Common Biotransformations and Corresponding Mass Shifts for MetID. |

Structure-Metabolism Relationships and Strategic Optimization

The data gathered from stability and MetID studies are invaluable for guiding medicinal chemistry efforts.[22] If 2,4-Difluoro-3-methylbenzyl alcohol is found to be metabolically labile, the following strategies, informed by the specific metabolic pathway, can be employed:

-

If rapid oxidation of the alcohol is the primary clearance pathway:

-

Steric Hindrance: Introduce a larger group adjacent to the alcohol to sterically shield it from enzyme access.

-

Bioisosteric Replacement: Replace the primary alcohol with a group less prone to oxidation, such as a secondary alcohol, an ether, or even converting it to a gem-difluoro group (CF₂H), which can maintain hydrogen-bonding capability with improved stability.[6][27]

-

-

If rapid glucuronidation is the primary clearance pathway:

-

Reduce Lipophilicity: While counterintuitive, sometimes reducing a molecule's overall lipophilicity can decrease its uptake into the hepatocytes where UGTs are concentrated.

-

Introduce Distal Changes: Modify a remote part of the molecule to alter its orientation within the UGT active site, disfavoring conjugation.

-

-

If methyl group hydroxylation is observed:

-

Deuteration: Replace the C-H bonds on the methyl group with C-D bonds. The stronger C-D bond can slow the rate of CYP-mediated hydrogen atom abstraction, a phenomenon known as the kinetic isotope effect.

-

Replacement: Replace the methyl group with a metabolically more robust group like a chlorine or a trifluoromethyl (CF₃) group.[6]

-

Solving one metabolic liability can sometimes unmask another, a phenomenon known as "metabolic switching".[22] Therefore, any newly synthesized analogue must be re-evaluated through the same in vitro assays to confirm that the desired improvement in stability has been achieved without introducing new liabilities.

Conclusion

The metabolic stability of 2,4-Difluoro-3-methylbenzyl alcohol, like any drug scaffold, is a product of its unique structural features. The electron-withdrawing fluorine atoms likely protect the aromatic ring, but the benzylic alcohol represents a significant potential site for both Phase I oxidation and Phase II conjugation. A thorough investigation using the protocols outlined in this guide—quantitative assessment via microsomal stability assays and qualitative pathway elucidation through metabolite identification—is essential for any drug discovery program utilizing this building block. By understanding the specific metabolic pathways and their rates, medicinal chemists can make rational, data-driven decisions to fine-tune the scaffold, blocking metabolic soft spots and designing drug candidates with optimized pharmacokinetic profiles, ultimately increasing the probability of clinical success.[4]

References

- Fluorine in drug discovery: Role, design and case studies. (n.d.). Vertex AI Search.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.

- Coe, S., & Shanu-Wilson, J. (2023, May 12). Breaking C-F bonds in drugs. Hypha Discovery Blogs.

- Fluorine in Pharmaceuticals: Key Properties & Drug Development. (2025, September 3). AiFChem.

- Cui, L., et al. (n.d.). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC.

- Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. (2021, November 1). IntechOpen.

- Metabolic Stability Assays. (n.d.). Merck Millipore.

- Fluorinated Drugs Market Outlook 2025-2032. (2025, July 23). Intel Market Research.

- Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks.

- metabolic stability in liver microsomes. (n.d.). Mercell.

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.

- Metabolite Identification by Mass Spectrometry. (n.d.). International Journal of Pharmaceutical Research and Allied Sciences.

- Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis.

- Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development. (2024, May 7). AnalyteGuru - Thermo Fisher Scientific.

- Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.

- On the mechanism of action of cytochrome P450: evaluation of hydrogen abstraction in oxygen-dependent alcohol oxid

- Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures.

- ADME Microsomal Stability Assay. (n.d.). BioDuro-Global CRDMO, Rooted in Science.

- Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. (2025, October 22).

- In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab.

- Application of Benzyl Alcohol Glucuronide in Drug Metabolism Studies. (n.d.). Benchchem.

- Cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine generates both cyclopropanone hydrate and 3-hydroxypropionaldehyde via hydrogen abstraction, not single electron transfer. (2006, March 15). PubMed.

- Synthesis of Benzylic Alcohols by C–H Oxidation. (2019, November 5). Journal of the American Chemical Society.

- In Situ Activation of Benzyl Alcohols with XtalFluor-E. (2014, December 23). The Royal Society of Chemistry.

- Bioactivation of benzylic and allylic alcohols via sulfo-conjug

- First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics. (n.d.). PMC.

- The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxic

- Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv.

- Mechanisms of Cytochrome P450-Catalyzed Oxid

- Glucuronosyltransferase. (n.d.). Wikipedia.

- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov

- The UDP-glucuronosyltransferases: their role in drug metabolism and detoxific

- In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes and 1,1,1-triarylmethanes through Friedel-Crafts benzyl

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed.

- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed.

- Metabolic stability and its role in the discovery of new chemical entities. (2026, February 2).

- Metabolism of fluorine-containing drugs. (2025, August 10).

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG.

- What is the importance of metabolic stability in drug design? (2025, May 21).

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. On the mechanism of action of cytochrome P450: evaluation of hydrogen abstraction in oxygen-dependent alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. longdom.org [longdom.org]

- 11. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mttlab.eu [mttlab.eu]

- 13. Quantitative Production of Compound I from a Cytochrome P450 Enzyme at Low Temperatures. Kinetics, Activation Parameters, and Kinetic Isotope Effects for Oxidation of Benzyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]

- 15. Frontiers | The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication [frontiersin.org]

- 16. First-pass metabolism via UDP-glucuronosyltransferase: a barrier to oral bioavailability of phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Bioactivation of benzylic and allylic alcohols via sulfo-conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. Metabolic Stability Assays [merckmillipore.com]

- 20. info.mercell.com [info.mercell.com]

- 21. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. nedmdg.org [nedmdg.org]

- 23. ijpras.com [ijpras.com]

- 24. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 25. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 26. technologynetworks.com [technologynetworks.com]

- 27. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Difluoro-3-methylbenzyl Alcohol and Its Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Benzyl Alcohols

Fluorine-containing molecules are of paramount importance in modern drug discovery and materials science. The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. The 2,4-difluoro-3-methylbenzyl alcohol scaffold is a valuable building block, providing a unique combination of electronic and steric properties that make its derivatives promising candidates for the development of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of robust and versatile synthetic protocols for accessing this key intermediate and its functionalized derivatives, grounded in established chemical principles and supported by peer-reviewed literature.

Strategic Overview of Synthetic Pathways

The synthesis of 2,4-difluoro-3-methylbenzyl alcohol can be approached through several reliable strategies. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The two primary routes detailed in this guide are:

-

The Reduction Pathway: This is arguably the most direct and high-yielding approach, involving the synthesis of the key intermediate, 2,4-difluoro-3-methylbenzaldehyde, followed by its reduction to the target alcohol.

-

The Grignard Pathway: A classic organometallic approach that builds the carbon skeleton by reacting a Grignard reagent derived from a suitable halo-aromatic precursor with formaldehyde.

Furthermore, this guide provides protocols for the subsequent derivatization of the target alcohol into ethers and esters, which are common modifications in medicinal chemistry to modulate properties such as solubility and pro-drug potential.

Application Note: Precision Oxidation of 2,4-Difluoro-3-methylbenzyl Alcohol

Abstract

This application note details the selective oxidation of 2,4-Difluoro-3-methylbenzyl alcohol to 2,4-Difluoro-3-methylbenzaldehyde , a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals.[1] Unlike simple benzyl alcohols, this tri-substituted substrate presents unique challenges regarding steric hindrance and electronic deactivation due to the ortho-fluorine and meta-methyl substituents. We present two validated protocols: a scalable, catalytic TEMPO-mediated oxidation (Method A) and a rapid, stoichiometric Manganese Dioxide (

Introduction & Strategic Considerations

Chemical Context

The target substrate, 2,4-Difluoro-3-methylbenzyl alcohol, contains a primary hydroxyl group attached to a highly substituted benzene ring.[1]

-

Electronic Effects: The fluorine atoms at positions 2 and 4 are electron-withdrawing (inductive effect,

), which deactivates the ring but can increase the acidity of benzylic protons. -

Steric Effects: The methyl group at position 3 and the fluorine at position 2 create a "steric pocket" around the benzylic carbon. This steric crowding necessitates an oxidant that is not overly bulky but sufficiently reactive.

Selection of Oxidant

Common oxidants like Permanganate (

We recommend the following approaches:

-

Method A (Primary Recommendation): TEMPO/NaOCl (Anelli Oxidation) .[1] This method uses a catalytic stable radical (TEMPO) regenerated by a stoichiometric co-oxidant (Bleach).[1] It is highly selective for aldehydes, operates at

, and is scalable to kilogram quantities. -

Method B (Secondary Recommendation): Activated

. Ideal for small-scale (<1g) rapid screening or when aqueous workups must be avoided.[1] It is heterogeneous and requires simple filtration.

Reaction Mechanism & Pathway

The TEMPO-mediated oxidation proceeds via an oxoammonium cation intermediate.[3][4] The steric bulk of the TEMPO molecule prevents it from attacking the newly formed aldehyde hydrate, thereby halting oxidation at the aldehyde stage—a crucial feature for this substrate.

Figure 1: Mechanistic pathway highlighting the selectivity of the TEMPO cycle.[1] The "Blocked" pathway illustrates the resistance to over-oxidation.

Method A: Catalytic TEMPO/NaOCl Oxidation (Protocol)

Scale: 10 mmol (approx. 1.58 g of substrate) Time: 30–60 minutes Yield Expectation: 85–95%

Reagents & Equipment

-

Substrate: 2,4-Difluoro-3-methylbenzyl alcohol (1.0 equiv)

-

Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv / 1 mol%)[1]

-

Co-Catalyst: Potassium Bromide (KBr) (0.1 equiv / 10 mol%)[1]

-

Oxidant: Sodium Hypochlorite (NaOCl, household bleach, ~5-6% active chlorine) (1.2 equiv)[1]

-

Buffer: Saturated aqueous Sodium Bicarbonate (

) -

Solvent: Dichloromethane (DCM) and Water (Biphasic system)[1]

Step-by-Step Protocol

-

Preparation of Organic Phase:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.58 g (10 mmol) of 2,4-Difluoro-3-methylbenzyl alcohol in 20 mL of DCM .

-

Add 16 mg (0.1 mmol) of TEMPO. The solution will turn a faint orange/red color.

-

-

Preparation of Aqueous Phase:

-

In a separate beaker, dissolve 119 mg (1 mmol) of KBr in 5 mL of water .

-

Add this KBr solution to the DCM mixture.

-

-

Reaction Initiation:

-

Cool the biphasic mixture to 0–5°C using an ice-water bath. Vigorous stirring is essential to mix the phases.

-

Slowly add 1.2 equivalents of buffered NaOCl solution dropwise over 10 minutes.

-

Note: To buffer the bleach, mix the calculated volume of commercial bleach with an equal volume of saturated

before addition. This maintains pH ~8.5-9.5, optimizing stability.[1]

-

-

Monitoring:

-

Maintain temperature at 0°C. The reaction is typically complete within 30 minutes.

-

TLC Monitoring: Eluent 20% EtOAc in Hexanes. The aldehyde usually moves faster (higher

) than the alcohol. Stain with 2,4-DNP (aldehyde turns yellow/orange).[1]

-

-

Quenching & Workup:

-

Quench the reaction by adding 10 mL of saturated Sodium Thiosulfate (

) solution. Stir for 5 minutes to destroy excess hypochlorite. -

Transfer to a separatory funnel.[5] Separate the organic (DCM) layer.

-

Extract the aqueous layer once with 10 mL DCM .

-

Combine organic layers and wash with 10 mL brine .

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (rotary evaporator, bath temp < 35°C).

-

-

Purification:

-

The crude product is often sufficiently pure (>95%). If necessary, purify via silica gel flash chromatography (0

10% EtOAc in Hexanes).

-

Method B: Manganese Dioxide ( ) Oxidation[1]

Scale: 1 mmol (approx. 158 mg) Applicability: Rapid screening, acid-sensitive substrates.[1]

Reagents

-

Substrate: 2,4-Difluoro-3-methylbenzyl alcohol[1]

-

Oxidant: Activated

(10–20 equivalents by weight).[1] Note: Activation is critical. Commercial "precipitated" -

Solvent: Dichloromethane (DCM) or Chloroform.[1]

Protocol

-

Dissolve 158 mg of substrate in 5 mL of DCM .

-

Add 1.5 g of Activated

. -

Stir vigorously at room temperature (or reflux for faster rates) for 2–12 hours.

-

Workup: Filter the suspension through a pad of Celite to remove the solid manganese oxides. Rinse the pad with DCM.

-

Concentrate the filtrate to obtain the aldehyde.

Analytical Control & Data

Expected Physical Properties

| Property | Value (Approximate) | Notes |

| Appearance | Colorless to pale yellow oil/solid | Low melting point solid is likely.[1] |

| Molecular Weight | 156.13 g/mol | |

| Solubility | High in DCM, EtOAc, MeOH | Low in water. |

Characterization Criteria

-

IR Spectroscopy: Look for the disappearance of the broad O-H stretch (~3300

) and the appearance of a sharp, strong Carbonyl (C=O) stretch at 1690–1705 -

NMR (CDCl

-

Aldehyde Proton: A distinct singlet or doublet (due to F-coupling) downfield at

10.0–10.3 ppm .[1] -

Aromatic Protons: Two signals in the aromatic region (~7.0–8.0 ppm), showing complex splitting due to F-F and F-H coupling.

-

Methyl Group: A doublet or singlet around

2.3 ppm .

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Old/Inactive NaOCl or | Titrate bleach to verify concentration. Use freshly activated |

| Over-oxidation (Acid formation) | pH too low or excess oxidant.[1] | Ensure |

| Chlorination Byproducts | Absence of KBr or high pH. | Ensure KBr is added (accelerates oxidation over chlorination).[1] |

| Emulsion during workup | Surfactant-like behavior of fluorinated compounds. | Add solid NaCl to saturate the aqueous layer; filter through a Celite pad if necessary. |

Safety & Handling

-

Fluorinated Aromatics: Generally irritants. Avoid inhalation. The 2,4-difluoro substitution pattern may enhance skin absorption. Wear nitrile gloves and work in a fume hood.

-

TEMPO: A stable radical, but an irritant. Store in a refrigerator.

-

Sodium Hypochlorite: Corrosive and releases toxic chlorine gas if acidified. Never mix with acids.

-

Manganese Dioxide: Inhalation hazard (dust).[1] Use a dust mask or handle in a hood.

References

-

Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediated by Oxoammonium Salts under Two-Phase Conditions. The Journal of Organic Chemistry, 52(12), 2559–2562. Link[1]

-

Hoover, J. M., & Stahl, S. S. (2011).[8] Highly Efficient Copper-Catalyzed Oxidation of Primary and Secondary Alcohols to Aldehydes and Ketones with Ambient Air. Journal of the American Chemical Society, 133(42), 16901–16910. Link[1]

- Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (General reference for MnO2 and TEMPO methodologies).

-

Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development, 14(1), 245–251.[1] Link[1]

Sources

- 1. JP2017197511A - Method for producing difluoro alcohol - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. ajgreenchem.com [ajgreenchem.com]

- 8. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

Application Notes & Protocols: Strategic Nucleophilic Substitution on 2,4-Difluoro-3-methylbenzyl Alcohol

Introduction: The Strategic Importance of 2,4-Difluoro-3-methylbenzyl Alcohol

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of starting materials is paramount. 2,4-Difluoro-3-methylbenzyl alcohol emerges as a highly versatile scaffold. Its unique substitution pattern—two strongly electron-withdrawing fluorine atoms and a moderately electron-donating methyl group—imparts a nuanced electronic character to the benzylic position. This intricate balance governs the reactivity and mechanistic pathways of nucleophilic substitution reactions, making it a valuable building block for introducing diverse functionalities. Understanding how to manipulate the hydroxyl group at the benzylic position is key to unlocking its synthetic potential, enabling the construction of complex molecular architectures with tailored properties.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging nucleophilic substitution reactions involving 2,4-Difluoro-3-methylbenzyl alcohol. We will delve into the mechanistic underpinnings, provide validated protocols for key transformations, and offer insights into experimental design and optimization.

Mechanistic Crossroads: The SN1 vs. SN2 Dichotomy

Nucleophilic substitution at a benzylic carbon is a classic transformation, yet the specific electronic environment of 2,4-Difluoro-3-methylbenzyl alcohol presents a fascinating case study in mechanistic competition. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, and the preferred route is highly sensitive to the reaction conditions.[1][2]

-

The SN1 Pathway: This pathway involves the formation of a planar, resonance-stabilized benzyl carbocation intermediate.[1][3] The stability of this carbocation is the rate-determining step.[2] In our substrate, the 3-methyl group, through its electron-donating inductive (+I) effect, helps to stabilize the positive charge. However, the two fluorine atoms exert a powerful electron-withdrawing inductive (-I) effect, which significantly destabilizes the adjacent carbocation. While fluorine can also donate electron density via a resonance (+M) effect, the inductive effect is generally dominant in influencing carbocation stability.[4][5]

-

The SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][6] This pathway avoids the formation of a high-energy carbocation intermediate. The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center.[2][6] As a primary alcohol, 2,4-Difluoro-3-methylbenzyl alcohol is relatively unhindered, making the SN2 pathway sterically accessible.

The choice between these pathways is therefore a delicate balance. Conditions that favor carbocation formation, such as polar protic solvents (e.g., water, ethanol) and weak nucleophiles, will push the reaction towards an SN1 mechanism.[7][8] Conversely, strong nucleophiles and polar aprotic solvents (e.g., DMF, acetone) favor the SN2 pathway.[1][7]

Caption: Competing SN1 and SN2 pathways for activated 2,4-Difluoro-3-methylbenzyl alcohol.

Prerequisite for Substitution: Activation of the Hydroxyl Group

The hydroxyl group (-OH) is a notoriously poor leaving group because its conjugate acid, the hydroxide anion (OH⁻), is a strong base.[1] Therefore, the first and most critical step in any nucleophilic substitution protocol is to convert the hydroxyl group into a better leaving group.

There are three primary strategies for this activation:

-

Protonation in Acidic Media: Treatment with a strong acid (e.g., HBr, HCl) protonates the hydroxyl group to form an oxonium ion (-OH₂⁺). This is an excellent leaving group, departing as a neutral water molecule. This method is commonly used for direct conversion to benzyl halides.[9]

-

Conversion to Sulfonate Esters: Reacting the alcohol with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a non-nucleophilic base like pyridine. This forms a tosylate or mesylate ester. The corresponding sulfonate anions are highly stable due to resonance delocalization, making them excellent leaving groups. This method is advantageous as it occurs under milder conditions than strong acid treatment.

-

Direct Conversion to Alkyl Halides: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting primary alcohols into the corresponding chlorides and bromides, respectively. These reactions typically proceed through intermediate chlorosulfite or phosphite esters.

Caption: Workflow for the activation of the benzylic hydroxyl group.

Application Protocols

The following protocols are designed to be robust and reproducible. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Synthesis of 2,4-Difluoro-3-methylbenzyl Bromide

Objective: To convert the starting alcohol into a more reactive benzyl bromide, a key intermediate for subsequent SN2 reactions.

Materials:

-

2,4-Difluoro-3-methylbenzyl alcohol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2,4-Difluoro-3-methylbenzyl alcohol (1.0 eq) in anhydrous diethyl ether (approx. 0.2 M concentration).

-

Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus tribromide (PBr₃, 0.4 eq) dropwise via the dropping funnel over 20-30 minutes. Causality Note: PBr₃ is a highly reactive and corrosive liquid. Slow addition is crucial to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, carefully pour the reaction mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,4-Difluoro-3-methylbenzyl bromide, which can often be used in the next step without further purification.

Protocol 2: Synthesis of a Benzyl Ether via Williamson Ether Synthesis

Objective: To synthesize an unsymmetrical ether using the benzyl bromide intermediate and an alkoxide nucleophile. This protocol exemplifies a classic SN2 reaction.

Materials:

-

2,4-Difluoro-3-methylbenzyl bromide (from Protocol 1)

-

Alcohol of choice (e.g., ethanol, isopropanol)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add the chosen alcohol (1.5 eq) to a suspension of sodium hydride (1.6 eq) in anhydrous DMF. Safety Note: NaH reacts violently with water. Ensure all glassware is dry. The reaction generates hydrogen gas and should be well-ventilated.

-

Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases. This indicates the formation of the sodium alkoxide.

-

Substitution Reaction: Dissolve 2,4-Difluoro-3-methylbenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.

-

Heat the reaction mixture to 50-60 °C and stir for 4-8 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and cautiously quench by the slow addition of water.

-

Extract the aqueous mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired benzyl ether.

Protocol 3: Synthesis of a Benzyl Ester via Acylation

Objective: To form an ester linkage by reacting the benzyl alcohol with an activated carboxylic acid derivative.

Materials:

-

2,4-Difluoro-3-methylbenzyl alcohol

-

Acid chloride or anhydride of choice (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous Dichloromethane (DCM)

-

Pyridine or Triethylamine (Et₃N)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2,4-Difluoro-3-methylbenzyl alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add the acid chloride or anhydride (1.2 eq) dropwise. Causality Note: The base is essential to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[10]

Data Summary: A Comparative Overview

The choice of nucleophile and reaction conditions dictates the outcome and efficiency of the substitution. The following table provides a comparative summary for planning synthetic routes.

| Transformation | Nucleophile | Activation/Reagent | Typical Solvent | Favored Mechanism | Key Considerations |

| Halogenation | Br⁻ | PBr₃ | Diethyl Ether | SN2-like | Reagent is moisture-sensitive and corrosive. |